N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a bifunctional structure. The compound comprises:
- Ethanediamide backbone: A central oxalamide group (NH-C(=O)-C(=O)-NH) that facilitates hydrogen bonding and molecular recognition.
- 4-(1-Methyl-1H-pyrazol-5-yl)phenethyl group: A phenethyl substituent with a 1-methylpyrazole ring at the para-position. The pyrazole moiety is a five-membered heterocycle with two adjacent nitrogen atoms, known for modulating pharmacokinetic properties and target binding in medicinal chemistry.
- 4-(Trifluoromethoxy)phenyl group: A phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the para-position. This electron-withdrawing substituent enhances metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-28-18(11-13-26-28)15-4-2-14(3-5-15)10-12-25-19(29)20(30)27-16-6-8-17(9-7-16)31-21(22,23)24/h2-9,11,13H,10,12H2,1H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXVJYPMHYPUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors. For instance, imidazole-containing compounds, which share a similar heterocyclic structure with the given compound, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects.
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions. These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.
Biochemical Pathways
Based on the reported activities of similar compounds, it’s possible that this compound could affect a variety of biochemical pathways related to its targets.
Biological Activity
The compound N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide , often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant studies.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C20H20F3N3O2S
- Molecular Weight : 423.5 g/mol
- CAS Number : 2640980-02-3
Structural Characteristics
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of trifluoromethoxy and ethyl groups enhances its lipophilicity and potential interaction with biological targets.
Target Interaction
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) , which plays a crucial role in the NAD+ salvage pathway. By inhibiting NAMPT, the compound may influence cellular metabolism and aging processes, potentially leading to various therapeutic effects.
Biochemical Pathways
The interaction with NAMPT affects the NAD+ salvage pathway, which is vital for energy metabolism and cellular signaling. Disruption of this pathway has implications in various diseases, including cancer and metabolic disorders.
Pharmacological Effects
Research indicates that compounds with a pyrazole framework exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
- Antitumor Properties : Some studies suggest that pyrazole derivatives may inhibit tumor growth through various mechanisms.
Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antitumor Activity :
- Insecticidal Properties :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide exhibit significant anticancer properties.
- Mechanism of Action: These compounds often inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancers, by modulating signaling pathways such as the PI3K/Akt pathway.
- Case Study: A recent study demonstrated that a related pyrazole derivative exhibited IC50 values in the low micromolar range against several human tumor cell lines, highlighting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent.
- Mechanism of Action: Similar pyrazole derivatives are known to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This selective inhibition can lead to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
- Case Study: In vitro studies have confirmed that certain pyrazole-based compounds significantly reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for their anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects.
| Structural Feature | Biological Activity |
|---|---|
| Pyrazole ring | Anticancer activity |
| Trifluoromethoxy group | Improved bioavailability |
| Ethanediamide linkage | Enhanced enzyme inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide with structurally related ethanediamide derivatives, highlighting key differences in substituents, molecular weight, and hypothesized pharmacological implications:
Key Observations:
Substituent Effects: Pyrazole vs. Indole/Benzodioxol: The target compound’s pyrazole ring (smaller, less planar than indole or benzodioxol) may reduce steric hindrance, improving binding to flat enzymatic pockets (e.g., kinases) . Trifluoromethoxy (-OCF₃) vs.
Linker Flexibility :
- The phenethyl linker in the target compound provides moderate rigidity compared to the piperazinyl-ethyl or thienyl-propanyl groups in analogs . This may balance conformational freedom and target specificity.
Pharmacological Hypotheses :
Preparation Methods
Preparation of 2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethylamine
This intermediate is synthesized through a three-step sequence:
Step 1: Formation of 1-Methyl-5-(4-bromophenyl)-1H-pyrazole
4-Bromophenyl hydrazine undergoes cyclocondensation with acetylacetone in the presence of acetic acid, yielding 1-methyl-5-(4-bromophenyl)-1H-pyrazole. The reaction is typically conducted at 80–100°C for 6–8 hours, achieving yields of 75–85%.
Step 2: Suzuki-Miyaura Coupling
The brominated pyrazole is coupled with vinylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃. This step introduces a vinyl group para to the pyrazole moiety, forming 1-methyl-5-(4-vinylphenyl)-1H-pyrazole.
Step 3: Amination via Hydroamination
The vinyl group is converted to an ethylamine side chain via hydroamination with ammonia under high-pressure conditions (20–30 bar) using a Rh-based catalyst. This step achieves moderate yields (60–70%) and requires purification by column chromatography.
Synthesis of 4-(Trifluoromethoxy)phenyl Oxalamic Acid
This intermediate is prepared through oxalylation of 4-(trifluoromethoxy)aniline:
Oxalylation Reaction
4-(Trifluoromethoxy)aniline reacts with ethyl oxalyl chloride in dichloromethane (DCM) at 0–5°C, followed by hydrolysis with dilute HCl to yield the oxalamic acid derivative. Triethylamine is used as a base to neutralize HCl byproducts, and the product is isolated via crystallization from ethanol/water (yield: 80–90%).
Amide Coupling Reaction
The final step involves coupling the two intermediates using a carbodiimide-based coupling agent:
Reaction Conditions
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
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Solvent: Anhydrous DMF or THF
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Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Temperature: 0°C to room temperature (20–25°C)
-
Duration: 12–24 hours
Procedure
-
The oxalamic acid (1 equiv) is activated with DCC (1.2 equiv) and DMAP (0.1 equiv) in DMF.
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2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethylamine (1 equiv) is added dropwise.
-
The mixture is stirred under nitrogen, and progress is monitored via TLC.
-
Post-reaction, dicyclohexylurea (DCU) is filtered, and the crude product is purified by recrystallization or silica gel chromatography.
Yield and Purity
-
Crude Yield: 70–80%
-
Purified Yield: 60–65% (after chromatography)
-
Purity: >95% (HPLC)
Optimization of Reaction Conditions
Critical parameters influencing the coupling efficiency were systematically evaluated:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Coupling Agent | EDCI/HOBt | Increases yield by 15% vs. DCC |
| Solvent | Anhydrous DMF | Enhances solubility of intermediates |
| Temperature | 0°C → RT | Minimizes side reactions |
| Catalyst Loading | 10 mol% DMAP | Accelerates reaction rate |
Substituting EDCI with DCC resulted in lower yields (50–55%) due to poor solubility of DCU. Conversely, HOBt as an additive reduced epimerization risks.
Purification and Characterization
Purification Techniques
-
Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) as eluent.
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Recrystallization: Ethanol/water (4:1) at −20°C.
Characterization Data
Q & A
Basic: What synthetic methodologies are recommended for preparing N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, and what challenges arise during optimization?
Answer:
Synthesis typically involves multi-step reactions, such as coupling a pyrazole-containing intermediate with a trifluoromethoxy-substituted phenyl moiety via amide bond formation. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to dissolve polar intermediates and stabilize transition states .
- Base catalysis : K₂CO₃ or similar bases facilitate deprotonation during nucleophilic substitution or condensation reactions .
- Inert conditions : Moisture-sensitive intermediates may require anhydrous environments or nitrogen atmospheres to prevent hydrolysis .
Challenges : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry and temperature control. Reaction progress should be monitored via TLC or LC-MS to isolate the target compound efficiently .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
A combination of analytical techniques is critical:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms amide bond formation. For example, the trifluoromethoxy group’s deshielded aromatic protons appear as distinct doublets in the 7.5–8.5 ppm range .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns consistent with fluorine/trifluoromethoxy groups .
- X-ray crystallography : Single-crystal analysis using SHELXL or WinGX/ORTEP provides unambiguous bond-length and angle data, resolving ambiguities in stereochemistry .
Basic: What experimental protocols assess the compound’s stability under physiological or storage conditions?
Answer:
Stability studies should evaluate:
- pH dependence : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation via HPLC. Acidic conditions may hydrolyze the amide bond, while basic conditions could cleave the trifluoromethoxy group .
- Thermal stress : Heating at 40–80°C under inert atmosphere reveals decomposition pathways (e.g., pyrolysis of the pyrazole ring) .
- Light exposure : UV-vis spectroscopy monitors photodegradation, particularly for light-sensitive groups like the trifluoromethoxy moiety .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
SAR requires systematic variation of substituents and correlation with bioassay
- Pyrazole modifications : Replace the 1-methyl group with bulkier alkyl chains to assess steric effects on target binding. Compare with analogs like N'-(3-chloro-4-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide, where thiazole substitution enhances potency .
- Trifluoromethoxy replacement : Substitute with methoxy or nitro groups to evaluate electronic effects on receptor affinity. For example, 2-[1-(4-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide shows altered activity when the trifluoromethoxy group is replaced .
- Data integration : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with in vitro assays (e.g., enzyme inhibition) .
Advanced: How should researchers address contradictions between computational modeling and experimental crystallographic data?
Answer:
Discrepancies often arise from:
- Force field limitations : Density functional theory (DFT) may inaccurately model van der Waals interactions in flexible regions (e.g., the ethyl linker). Cross-validate with ab initio methods or adjust torsional parameters .
- Crystal packing effects : X-ray structures (via SHELX refinement) might show conformational distortions due to lattice forces, unlike gas-phase computations. Compare with solution-state NMR to distinguish intrinsic vs. crystal-induced conformations .
- Dynamic behavior : Molecular dynamics simulations (e.g., GROMACS) can reconcile static crystallographic data with time-dependent flexibility .
Advanced: What strategies resolve conflicting bioactivity data across different assay systems?
Answer:
Contradictory results may stem from:
- Assay conditions : Varying pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or target conformation. Standardize protocols using controls like GPR-17 inhibitors, which show consistent activity in potassium channel assays .
- Off-target effects : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to distinguish specific interactions. For example, compounds with trifluoromethoxy groups may non-specifically inhibit cytochrome P450 enzymes .
- Data normalization : Apply statistical tools (e.g., Z-factor analysis) to quantify assay robustness and exclude outliers .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
Answer:
- LogP calculation : Use ChemAxon or Schrödinger’s QikProp to estimate lipophilicity, critical for pharmacokinetic profiling .
- pKa prediction : ADMET Predictor or Marvin Suite identifies ionizable groups (e.g., amide protons), informing solubility and membrane permeability .
- Conformational analysis : Gaussian or ORCA performs DFT calculations to map low-energy conformers, guiding synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
